N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide
Description
N-[2-(Hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide is a structurally complex molecule featuring a benzo[f]chromen ring system fused with a dihydro-1H-chromen moiety, a hydroxymethyl group at position 2, and an N,2,2-trimethylpropanamide substituent. The N,2,2-trimethylpropanamide moiety (also known as N-methylpivalamide, CAS 6830-83-7) is a branched alkylamide that enhances steric bulk and lipophilicity, which may influence solubility and metabolic stability .
For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was prepared via acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride, indicating that the target compound’s amide group could be formed through similar acyl chloride-amine coupling . Structural confirmation via X-ray crystallography (utilizing SHELX software, as described in and ) would likely be critical for verifying its conformation .
Properties
IUPAC Name |
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)19(23)21(4)18-14(11-22)12-24-16-10-9-13-7-5-6-8-15(13)17(16)18/h5-10,14,18,22H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFESYPRMPXZAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1C(COC2=C1C3=CC=CC=C3C=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320800 | |
| Record name | N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317820-32-9 | |
| Record name | N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : C20H25NO3
- Molecular Weight : 327.424 g/mol
- CAS Number : 317820-32-9
The biological activity of this compound is primarily linked to its ability to interact with cellular mechanisms. Research indicates that compounds similar in structure, such as benzopsoralens, exhibit notable antiproliferative effects by inhibiting topoisomerase II enzymes, which are crucial for DNA replication and repair processes . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Antiproliferative Effects
Studies have shown that derivatives of benzopsoralens, particularly those with hydroxymethyl substitutions, possess significant antiproliferative properties. For instance:
- Benzopsoralen Derivatives : Compounds like 5-(hydroxymethyl)benzopsoralen have demonstrated marked antiproliferative effects in mammalian cells when incubated in the dark. This activity is enhanced upon UVA activation .
The specific compound of interest may exhibit similar properties due to its structural similarities.
Topoisomerase Inhibition
Topoisomerase II inhibition has been a focal point in understanding the mechanism of action for many anticancer agents. The ability of this compound to inhibit topoisomerase II could be a key factor in its biological activity:
| Compound | Topoisomerase Inhibition | Antiproliferative Activity |
|---|---|---|
| Benzopsoralen Derivative | Yes | High |
| N-[2-(hydroxymethyl)-... | TBD | TBD |
Study 1: Anticancer Potential
In a study focusing on the anticancer potential of hydroxymethyl-substituted compounds, it was found that these compounds can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Photochemotherapy Applications
Research into photochemotherapy applications has indicated that compounds similar to N-[2-(hydroxymethyl)-... can be utilized effectively in PUVA (psoralen + UVA) therapy. The phototoxicity observed in these compounds suggests their potential as therapeutic agents for skin conditions and certain cancers .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic effects in several areas:
-
Anti-inflammatory Properties :
- Research indicates that derivatives of benzo[f]chromene exhibit anti-inflammatory effects. For instance, compounds similar to N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide have shown the ability to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses .
-
Anticancer Activity :
- Compounds with a benzo[f]chromene backbone have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antidiabetic Effects :
Pharmacological Insights
The pharmacological profile of this compound includes:
- Mechanism of Action : The compound is believed to exert its biological effects through modulation of multiple signaling pathways involved in inflammation and cellular proliferation.
- Bioavailability and Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and metabolic stability. Further research is needed to fully elucidate its bioavailability in vivo.
Anti-inflammatory Study
A study focused on the anti-inflammatory effects of benzo[f]chromene derivatives reported that the application of these compounds significantly reduced inflammation markers in mouse models. The compound inhibited prostaglandin E2 synthesis and leukotriene production, which are pivotal mediators in inflammatory responses .
Anticancer Research
In vitro studies on breast cancer cell lines demonstrated that derivatives similar to this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Comparable Amides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
